molecular formula C18H24N2 B3240594 (2R,5R)-1,6-Diphenylhexane-2,5-diamine CAS No. 144186-34-5

(2R,5R)-1,6-Diphenylhexane-2,5-diamine

Cat. No.: B3240594
CAS No.: 144186-34-5
M. Wt: 268.4 g/mol
InChI Key: CTVQBUFULGSGGL-QZTJIDSGSA-N
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Description

(2R,5R)-1,6-Diphenylhexane-2,5-diamine is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with diamine functional groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate hexane derivative and phenyl groups.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the correct stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1,6-Diphenylhexane-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R,5R)-1,6-Diphenylhexane-2,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,5R)-1,6-Diphenylhexane-2,5-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical process.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-1,6-Diphenylhexane-2,5-diamine: This is the enantiomer of (2R,5R)-1,6-Diphenylhexane-2,5-diamine and has similar chemical properties but different biological activity due to its stereochemistry.

    1,6-Diphenylhexane: Lacks the diamine functional groups, resulting in different reactivity and applications.

    Hexane-2,5-diamine: Without the phenyl groups, this compound has different chemical and physical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both phenyl and diamine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2R,5R)-1,6-diphenylhexane-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQBUFULGSGGL-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 2
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 3
Reactant of Route 3
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 4
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 5
(2R,5R)-1,6-Diphenylhexane-2,5-diamine
Reactant of Route 6
(2R,5R)-1,6-Diphenylhexane-2,5-diamine

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